6-苯基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

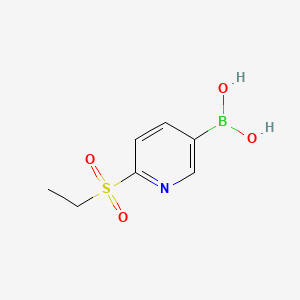

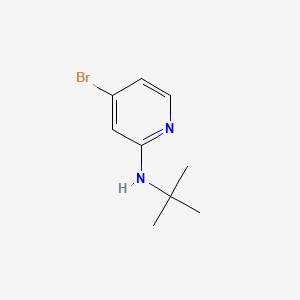

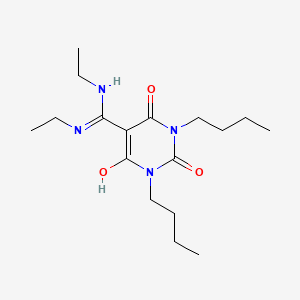

6-Phenyl-1H-indazole is a chemical compound with the CAS Number: 1260897-38-8 . It has a molecular weight of 194.24 and its linear formula is C13H10N2 .

Synthesis Analysis

The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . Various routes have been explored to synthesize indazole . Among all these methods, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material is a useful way . A new practical synthesis of 1H-indazole is presented . A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .

Molecular Structure Analysis

The molecular structure of 6-Phenyl-1H-indazole is based on the indazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Chemical Reactions Analysis

The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Physical And Chemical Properties Analysis

6-Phenyl-1H-indazole is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

科学研究应用

降压药

抗癌特性

- 已经合成并评估了几种N-苯基-1H-吲唑-1-甲酰胺,以研究其对各种肿瘤细胞系的体外抗增殖活性。这些化合物在癌症治疗方面显示出前景 .

选择性磷酸肌醇3-激酶δ(PI3Kδ)抑制剂

- 研究人员已经合成了4,6-二取代的-1H-吲唑衍生物作为选择性PI3Kδ抑制剂。这些化合物有可能治疗呼吸系统疾病 .

过渡金属催化的反应

- 已经描述了一种Cu(OAc)₂催化的通过N–N键形成合成1H-吲唑的方法。该方法采用氧气作为末端氧化剂,以良好到极好的产率生成多种1H-吲唑 .

C–H活化/环化序列

- 过渡金属催化的C–H活化/环化序列是构建官能化吲唑衍生物的强大工具。这些化合物在医药应用中表现出更好的耐受性、功能灵活性和结构复杂性 .

总之,6-苯基-1H-吲唑在从医药到合成化学的各个领域都具有巨大的潜力。它独特的结构特征使其成为一个值得进一步探索和应用的激动人心的分子。🌟

作用机制

Target of Action

6-Phenyl-1H-indazole is a heterocyclic compound that has been found to interact with several biological targets. It has been reported to inhibit protein kinase C-zeta (PKC-ζ), a protein involved in several signal transduction pathways . Additionally, it has been suggested to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway, which plays a crucial role in immune response regulation .

Mode of Action

It is believed to interact with its targets, such as pkc-ζ, through binding to the active site of the enzyme, thereby inhibiting its activity . In the case of the PD-1/PD-L1 pathway, it is suggested that 6-Phenyl-1H-indazole may interfere with the interaction between PD-1 and PD-L1, disrupting the signaling pathway and potentially enhancing immune responses .

安全和危害

未来方向

Indazole derivatives, including 6-Phenyl-1H-indazole, have sparked great interest for use as anti-inflammatory, antitumor, and anti-HIV agents, and as inhibitors of protein kinase . Therefore, the future directions for 6-Phenyl-1H-indazole could involve further exploration of its potential medicinal applications .

生化分析

Biochemical Properties

6-Phenyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 6-Phenyl-1H-indazole has been shown to inhibit tyrosine kinase fibroblast growth factor receptor (FGFR), which is involved in cancer cell proliferation . This interaction is significant as it highlights the compound’s potential as an anticancer agent. Additionally, 6-Phenyl-1H-indazole exhibits inhibitory activity against cyclo-oxygenase-2 (COX-2), an enzyme associated with inflammation . By inhibiting COX-2, 6-Phenyl-1H-indazole can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Cellular Effects

The effects of 6-Phenyl-1H-indazole on various cell types and cellular processes are profound. In cancer cells, such as HepG2 and B16-F10 melanoma cells, 6-Phenyl-1H-indazole has been observed to decrease cell viability in a concentration-dependent manner . This compound also influences cell signaling pathways, including those involved in tumor growth and immune response. For example, 6-Phenyl-1H-indazole can activate the tumor immune microenvironment, leading to the inhibition of tumor growth . Furthermore, it affects gene expression and cellular metabolism, contributing to its antiproliferative and antitumor activities.

Molecular Mechanism

At the molecular level, 6-Phenyl-1H-indazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s inhibitory effect on FGFR is achieved through direct binding to the receptor’s active site, preventing its activation and subsequent signaling . Similarly, 6-Phenyl-1H-indazole inhibits COX-2 by binding to its active site, blocking the enzyme’s ability to produce pro-inflammatory mediators . These binding interactions highlight the compound’s potential as a therapeutic agent in cancer and inflammatory diseases.

Temporal Effects in Laboratory Settings

The stability and degradation of 6-Phenyl-1H-indazole over time are critical factors in its effectiveness. In laboratory settings, the compound has shown stability under various conditions, maintaining its biological activity over extended periods . Long-term studies have indicated that 6-Phenyl-1H-indazole can undergo degradation, leading to a reduction in its efficacy. In vitro and in vivo studies have also revealed that prolonged exposure to 6-Phenyl-1H-indazole can result in changes in cellular function, including alterations in cell viability and gene expression .

Dosage Effects in Animal Models

The effects of 6-Phenyl-1H-indazole vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . At higher doses, 6-Phenyl-1H-indazole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

6-Phenyl-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process can lead to the formation of active or inactive metabolites, influencing the compound’s overall pharmacological activity. Additionally, 6-Phenyl-1H-indazole can affect metabolic flux and metabolite levels, further contributing to its biological effects .

Transport and Distribution

The transport and distribution of 6-Phenyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in target tissues where it exerts its biological effects . This distribution pattern is crucial for its therapeutic efficacy, as it ensures that adequate concentrations of 6-Phenyl-1H-indazole reach the desired sites of action.

Subcellular Localization

6-Phenyl-1H-indazole’s subcellular localization plays a significant role in its activity and function. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation, can also influence its localization and activity, directing 6-Phenyl-1H-indazole to specific organelles or compartments within the cell . This targeted localization enhances the compound’s ability to modulate cellular processes and exert its therapeutic effects.

属性

IUPAC Name |

6-phenyl-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-7-12-9-14-15-13(12)8-11/h1-9H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJICVPEFWXDDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=NN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717100 |

Source

|

| Record name | 6-Phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260897-38-8 |

Source

|

| Record name | 6-Phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxaspiro[3.3]heptan-6-ol](/img/structure/B582175.png)

![2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582186.png)